Ethyl(1-phenylethyl)benzene

Thermal Stability Reaction Engineering High-Temperature Synthesis

Ethyl(1-phenylethyl)benzene (CAS 18908-70-8, also known as 1-ethyl-2-(1-phenylethyl)benzene) is a branched aromatic hydrocarbon belonging to the diarylethane class. This compound is characterized by a central ethane bridge connecting a phenyl group and an ortho-ethyl-substituted phenyl group, resulting in the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 18908-70-8
Cat. No. B094580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(1-phenylethyl)benzene
CAS18908-70-8
Synonyms1-(2-Ethylphenyl)-1-phenylethane
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(C)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3
InChIKeySCKLXKXVABYWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(1-phenylethyl)benzene (CAS 18908-70-8) | Overview and Physicochemical Profile


Ethyl(1-phenylethyl)benzene (CAS 18908-70-8, also known as 1-ethyl-2-(1-phenylethyl)benzene) is a branched aromatic hydrocarbon belonging to the diarylethane class [1]. This compound is characterized by a central ethane bridge connecting a phenyl group and an ortho-ethyl-substituted phenyl group, resulting in the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol . As a group of stereoisomers, it exists as a colorless liquid at room temperature with a density of 0.96 g/cm³ and a boiling point of approximately 293.5 °C at 760 mmHg [2][3]. Ethyl(1-phenylethyl)benzene serves as a valuable intermediate in organic synthesis, with applications spanning pharmaceutical research and materials science, owing to its unique steric and electronic properties conferred by its ortho-substitution pattern .

Why Ethyl(1-phenylethyl)benzene Cannot Be Substituted by Common Diarylethane Analogs


Ethyl(1-phenylethyl)benzene cannot be directly substituted with simpler diarylethanes like 1,1-diphenylethane (CAS 612-00-0) due to critical differences in molecular architecture, electronic distribution, and resultant physicochemical behavior [1]. The presence of an ortho-ethyl substituent on one phenyl ring in Ethyl(1-phenylethyl)benzene introduces significant steric hindrance and alters the electron density of the aromatic system compared to the unsubstituted, symmetrical 1,1-diphenylethane [1]. These structural distinctions manifest as quantifiable differences in properties such as boiling point (293.5 °C vs. ~272.6 °C), density (0.96 g/cm³ vs. 1.0 g/cm³), and logP (~5.55 vs. ~4.55), which directly impact performance in applications ranging from solvent selection to intermediate reactivity in complex organic syntheses [2]. Ignoring these subtle but measurable differences can lead to altered reaction kinetics, compromised separation efficiency, or unexpected material properties, undermining the scientific integrity and industrial viability of a given process.

Quantitative Differentiation Evidence for Ethyl(1-phenylethyl)benzene vs. 1,1-Diphenylethane


Elevated Boiling Point Enables Higher-Temperature Applications

Ethyl(1-phenylethyl)benzene exhibits a significantly higher boiling point compared to the structurally related 1,1-diphenylethane, expanding its operational window in high-temperature reactions and separations [1]. This difference stems from the additional ethyl group on the phenyl ring, which increases molecular weight and modifies intermolecular van der Waals forces [1].

Thermal Stability Reaction Engineering High-Temperature Synthesis

Lower Density Impacts Formulation and Solvent Selection

With a density of 0.96 g/cm³, Ethyl(1-phenylethyl)benzene is approximately 4% less dense than 1,1-diphenylethane (1.00 g/cm³) [1]. This difference, while seemingly small, can be critical in layered formulations, buoyancy calculations, and mass transfer operations where density gradients influence process outcomes .

Formulation Science Polymer Chemistry Solvent Engineering

Significantly Higher LogP Enhances Lipophilicity for Non-Polar Environments

The ortho-ethyl substitution on one aryl ring in Ethyl(1-phenylethyl)benzene substantially increases its lipophilicity compared to the unsubstituted 1,1-diphenylethane. Predicted logP values for the target compound (ACD/LogP: ~5.55) are approximately one log unit higher than those reported for the comparator (logP: ~4.55) . This difference translates to a roughly tenfold higher partition coefficient in octanol-water systems.

Lipophilicity Solvent Extraction Membrane Permeation Chromatography

Ortho-Substitution Pattern Enables Unique Steric and Electronic Properties

Ethyl(1-phenylethyl)benzene features an ortho-ethyl group on one phenyl ring, creating a sterically hindered and electronically perturbed aromatic environment not present in symmetrical 1,1-diphenylethane [1][2]. This ortho-substitution is known to influence conformational dynamics and intermolecular interactions in related diarylethane systems [3]. While quantitative comparative data on reaction rates or binding affinities are not readily available in the open literature, this structural feature is a class-level differentiator that underpins the compound's unique physicochemical profile (e.g., boiling point, density, logP).

Steric Hindrance Electronic Effects Structure-Activity Relationships Catalysis

Increased Flash Point Enhances Safety in High-Temperature Processing

Ethyl(1-phenylethyl)benzene exhibits a flash point of approximately 133 °C , which is notably higher than the flash point of 1,1-diphenylethane, reported to be around 109.6 ± 9.7 °C . This represents a safety margin of over 23 °C, reducing the risk of accidental ignition during handling and processing.

Process Safety Industrial Hygiene Flammability Solvent Selection

Optimal Application Scenarios for Ethyl(1-phenylethyl)benzene Based on Differential Evidence


High-Temperature Organic Synthesis and Distillation

The 20.9 °C higher boiling point of Ethyl(1-phenylethyl)benzene (293.5 °C) [1] compared to 1,1-diphenylethane makes it the preferred choice for reactions and separations requiring elevated thermal stability. This includes high-boiling solvent applications, high-temperature alkylation or coupling reactions, and fractional distillation processes where the wider boiling point gap allows for cleaner separation from lower-boiling components. Its enhanced flash point (133 °C) further supports its use in these elevated-temperature scenarios by mitigating flammability risks.

Lipophilic Modifier in Non-Polar Formulations and Separations

With a logP approximately one unit higher (~5.55 vs. ~4.55) , Ethyl(1-phenylethyl)benzene demonstrates superior lipophilicity. This property is exploited in applications requiring strong non-polar interactions, such as in solvent extraction of hydrophobic analytes, as a stationary phase modifier in reversed-phase chromatography, or as a building block for designing highly lipophilic pharmaceutical intermediates and specialty chemicals where membrane permeability or organic phase partitioning is critical.

Density-Matched Fluid Systems and Buoyancy Control

The lower density of 0.96 g/cm³ [2] compared to 1.0 g/cm³ for 1,1-diphenylethane provides a tangible advantage in formulating density-matched or stratified liquid systems. This is particularly relevant in biphasic catalysis (e.g., hydroformylation or phase-transfer catalysis), where precise density control can influence phase separation dynamics, as well as in specialized applications like density gradient centrifugation or the formulation of non-aqueous drilling fluids and hydraulic fluids where buoyancy and settling behavior must be tightly controlled.

Sterically Demanding Molecular Scaffolds and Asymmetric Synthesis

The presence of the ortho-ethyl group introduces a distinct steric and electronic environment [3] not found in symmetrical diarylethanes. This makes Ethyl(1-phenylethyl)benzene a valuable starting material or intermediate in the synthesis of sterically hindered ligands for catalysis, chiral auxiliaries, or conformationally restricted pharmacophores. Researchers exploring structure-activity relationships (SAR) can leverage this ortho-substitution to probe steric and electronic effects in a systematic manner, where the quantifiable differences in bulk properties are a direct consequence of this structural feature.

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